molecular formula C13H28N2S B1273656 1,3-Dihexylthiourea CAS No. 21071-28-3

1,3-Dihexylthiourea

Cat. No. B1273656
CAS RN: 21071-28-3
M. Wt: 244.44 g/mol
InChI Key: CYYJFWJNIQDCLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

DHTU can be prepared from the reaction of hexylamine and carbon disulfide. A study on dynamic thiourea thermoset polymers revealed that the thiourea bonds are dynamic, leading to reprocessibility . The self-exchange reaction is expected to yield 1,3-diisopropylthiourea and 1,3-dihexylthiourea .


Molecular Structure Analysis

The molecular formula of DHTU is C13H28N2S . Its molecular weight is 244.44 g/mol . The InChIKey of DHTU is CYYJFWJNIQDCLT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The dynamic nature of the thiourea bond is verified through an exchange reaction conducted with 1-hexyl-3-isopropyl-thiourea as the small molecular model compound .


Physical And Chemical Properties Analysis

DHTU has a molecular weight of 244.44 g/mol . It has a topological polar surface area of 56.2 Ų . The compound has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 10 rotatable bonds .

Scientific Research Applications

Chemical Synthesis and Reactions

1,3-Dihexylthiourea, a derivative of thiourea, is involved in various chemical synthesis processes. Singh et al. (2008) found that reactions of asymmetrical 1,3-disubstituted thioureas with diacetoxyiodobenzene produce N-acetylurea regioselectively. This method offers mild reaction conditions and high efficiency, making it a suitable alternative for certain chemical transformations (Singh et al., 2008).

Biological Applications

  • Enzyme Inhibition: Thiourea derivatives demonstrate significant enzyme inhibitory activities. For instance, Rahman et al. (2021) investigated several thiourea derivatives for their anti-cholinesterase activity, finding that certain compounds exhibited notable enzyme inhibition. This suggests potential applications in managing diseases involving cholinesterase enzymes (Rahman et al., 2021).

  • Anticancer Properties: Thioureas are valuable in drug research for their potential anticancer activities. Ruswanto et al. (2015) synthesized novel thiourea derivatives and evaluated their cytotoxicity against cancer cell lines. Their findings indicate that these compounds possess promising anticancer properties (Ruswanto et al., 2015).

Material Science and Corrosion Inhibition

Thiourea derivatives are also explored in the field of material science for their corrosion inhibition properties. Torres et al. (2014) studied the efficacy of certain thiourea derivatives as corrosion inhibitors for carbon steel in acidic solutions. They demonstrated that these compounds effectively inhibit corrosion, highlighting their potential in material protection and maintenance (Torres et al., 2014).

Future Directions

The dynamic nature of the thiourea bond in DHTU points to a promising direction towards polymer recycling . The possibility of having materials with inherent reprocessing induced performance enhancement is being explored .

properties

IUPAC Name

1,3-dihexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYJFWJNIQDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175298
Record name 1,3-(Dihexyl)thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihexylthiourea

CAS RN

21071-28-3
Record name N,N′-Dihexylthiourea
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URL https://commonchemistry.cas.org/detail?cas_rn=21071-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-(Dihexyl)thiourea
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Record name 1,3-(Dihexyl)thiourea
Source EPA DSSTox
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Record name 1,3-(dihexyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MR Maddani, KR Prabhu - The Journal of organic chemistry, 2010 - ACS Publications
An efficient method for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives by means of simple condensation between available building blocks such as …
Number of citations: 121 pubs.acs.org
H Feng, N Zheng, W Peng, C Ni, H Song… - Nature …, 2022 - nature.com
Thermoset polymers are indispensable but their environmental impact has been an ever-increasing concern given their typical intractability. Although concepts enabling their …
Number of citations: 31 www.nature.com
AS Darwish, T Lemaoui, J AlYammahi, H Taher… - Journal of Molecular …, 2023 - Elsevier
In this study, we aimed to gain molecular insights into the potential of hydrophobic deep eutectic solvents (HPDESs) as solvents for furfural extraction. To achieve this, we screened 108 …
Number of citations: 7 www.sciencedirect.com
A Dhabi, IM AlNashef - researchgate.net
In this study, a molecular modeling approach was used to identify the most effective natural hydrophobic deep eutectic solvents (HDESs) for extracting the emerging pollutants, …
Number of citations: 0 www.researchgate.net
S Eid, AS Darwish, T Lemaoui, F Banat… - Journal of Molecular …, 2023 - Elsevier
In this study, a molecular modeling approach was used to identify the most effective natural hydrophobic deep eutectic solvents (HDESs) for extracting the emerging pollutants, …
Number of citations: 6 www.sciencedirect.com
J AlYammahi, AS Darwish, T Lemaoui, A Boublia… - ACS …, 2023 - ACS Publications
Monosaccharides play a vital role in the human diet due to their interesting biological activity and functional properties. Conventionally, sugars are extracted using volatile organic …
Number of citations: 1 pubs.acs.org
CM Chau, TJ Chuan, KM Liu - RSC Advances, 2014 - pubs.rsc.org
A one-pot synthesis of symmetrical and unsymmetrical substituted thioureas and 2-imino-4-thiazolidinones from simple starting materials under microwave irradiation and solventless …
Number of citations: 29 pubs.rsc.org

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